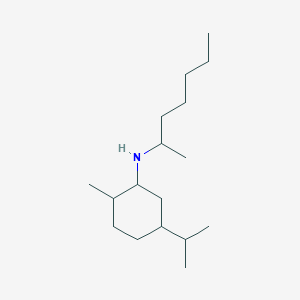![molecular formula C30H23O3P B14385300 Di[1,1'-biphenyl]-4-yl phenylphosphonate CAS No. 89410-44-6](/img/structure/B14385300.png)
Di[1,1'-biphenyl]-4-yl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di[1,1’-biphenyl]-4-yl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di[1,1’-biphenyl]-4-yl phenylphosphonate typically involves palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C.
Industrial Production Methods
Industrial production of di[1,1’-biphenyl]-4-yl phenylphosphonate may involve large-scale palladium-catalyzed processes. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Di[1,1’-biphenyl]-4-yl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Di[1,1’-biphenyl]-4-yl phenylphosphonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of di[1,1’-biphenyl]-4-yl phenylphosphonate involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phenylphosphonate
- Diphenyl phosphonate
- Phenylphosphonic acid
Uniqueness
Di[1,1’-biphenyl]-4-yl phenylphosphonate is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific coordination environments or reactivity patterns .
By understanding the synthesis, reactions, applications, and mechanisms of di[1,1’-biphenyl]-4-yl phenylphosphonate, researchers can better harness its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
89410-44-6 |
|---|---|
Molekularformel |
C30H23O3P |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1-phenyl-4-[phenyl-(4-phenylphenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C30H23O3P/c31-34(30-14-8-3-9-15-30,32-28-20-16-26(17-21-28)24-10-4-1-5-11-24)33-29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H |
InChI-Schlüssel |
PALRBCWJNOXMMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)






![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
